

Experimentally Characterized Solid Forms of Sulfaguanidine

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Compound Focus: Sulfaguanidine

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The table below summarizes the solid forms of **sulfaguanidine** identified through experimental screening. A 2024 study significantly expanded the known solid-state landscape, confirming **five anhydrate polymorphs (AH-I to AH-V)**, **two monohydrate polymorphs (Hy1-I and Hy1-II)**, and **nine solvates** [1] [2].

Form Type	Specific Forms Identified	Stability & Characteristics
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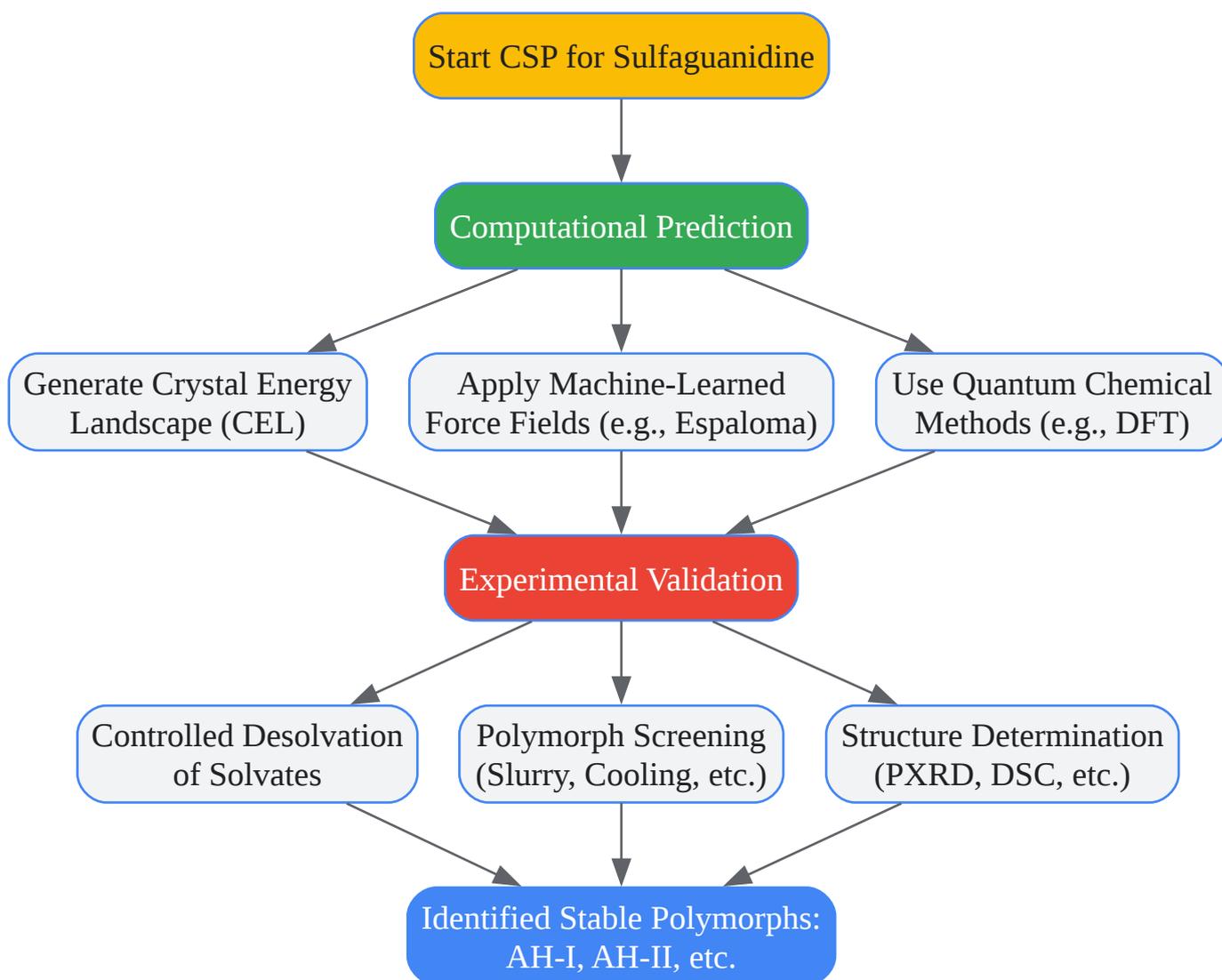
| **Anhydrates (Polymorphs)** | AH-I, AH-II, AH-III, AH-IV, AH-V [1] [2] | **AH-II**: Thermodynamically stable at room and low temperatures [1] [2]. **AH-I**: Stable at higher temperatures; kinetically stable at room temperature and more stable against hydration [1] [2]. | **Hydrates** | Hy1-I, Hy1-II [1] [2] | The two hydrate forms show close structural resemblance [1] [2]. | **Solvates** | With THF, Methanol, Ethanol, t-Butanol, Acetone, Cyclohexanone, DMSO, DMF, Dimethyl acetamide [1] [2] | Most are structurally distinct; only the THF and DMSO solvates are isostructural [1] [2]. |

Computational Methods for Crystal Structure Prediction

Crystal structure prediction (CSP) for **sulfaguanidine** involves generating low-energy crystal packing arrangements computationally and comparing them with experimental data.

- **Crystal Energy Landscape (CEL) Generation:** Studies compute the crystal energy landscape for both anhydrate and monohydrate forms. The lowest-energy structures from these calculations correspond to experimentally observed polymorphs, and the models can also propose structures for forms that are challenging to characterize experimentally, such as the elusive **AH-IV** polymorph [1] [2].
- **Machine-Learned Force Fields:** Traditional force fields rely on expert-defined atom types, which can limit accuracy and extensibility. The **Espaloma** approach uses graph neural networks to assign molecular mechanics parameters, creating a more accurate and extensible force field. **espaloma-0.3** was trained on over 1.1 million quantum chemical calculations and can self-consistently parametrize proteins and ligands, demonstrating high accuracy in predicting properties relevant to drug discovery, such as protein-ligand binding free energies [3] [4].
- **Quantum Chemical Calculations:** Density Functional Theory (DFT) methods, such as **B3LYP/6-311++G(d,p)**, are used to optimize molecular geometry, calculate electronic properties, and determine reactive sites. These methods help in understanding the fundamental molecular properties that influence crystal packing [5].

The following diagram illustrates the integrated workflow of computational and experimental methods for crystal structure prediction:



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Detailed Experimental Protocols

For researchers aiming to reproduce or build upon these findings, here are the key experimental methodologies used in the cited studies.

Controlled Desolvation of Solvates [1] [2]

This method was crucial for obtaining pure anhydrous polymorphs, including the novel **AH-V**.

- **Starting Material:** Obtain a characterized solvate of **sulfaguanidine** (e.g., a tetrahydrofuran or acetone solvate).
- **Desolvation Setup:** Place the solvate in a controlled environment, such as an oven or on a hot-stage microscope.
- **Temperature Control:** Carefully apply heat. The temperature range and heating rate are critical and must be optimized to prevent the formation of mixtures or amorphous phases.
- **Product Identification:** The resulting solid is an anhydrate. Use **Powder X-ray Diffraction (PXRD)** to identify the specific polymorph formed (e.g., AH-I, AH-II, or AH-V).

Polymorph and Solvate Screening [2]

A comprehensive screen uses multiple techniques to maximize the discovery of solid forms.

- **Solvent Evaporation:**
 - Prepare saturated solutions of SGD (e.g., AH-I) in various organic solvents at room temperature.
 - Filter the solutions and allow the filtrate to evaporate under ambient conditions.
 - Analyze the resulting crystals with PXRD.
- **Cooling Crystallization:**
 - Determine the temperature-dependent solubility of SGD in different solvents using a crystallization screening system.
 - Subject the saturated solutions to a defined temperature program, typically cooling from a higher temperature (e.g., near the solvent's boiling point) to a low temperature (e.g., 5°C) at a controlled rate (e.g., 0.2 °C/min).
- **Liquid-Assisted Grinding (LAB):**
 - Add a small volume of solvent (e.g., 8 drops per 80 mg of SGD) to the solid API.
 - Mill the mixture in a ball mill (e.g., at 15 Hz for 30 minutes).
 - Analyze the resulting product by PXRD.

Characterization Techniques [5] [2]

A full characterization suite is essential for identifying and differentiating between solid forms.

- **Powder X-ray Diffraction (PXRD):** The primary technique for identifying and distinguishing between different crystalline phases. It can also be used to solve crystal structures from powder data.
- **Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)** are used to study phase transitions, melting points, and desolvation events.

- **Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy** provides information on molecular vibrations and hydrogen bonding, which can differ between polymorphs.
- **Gravimetric Moisture Sorption/Desorption:** This analysis assesses the stability of forms under different humidity conditions and their tendency to form hydrates.

The stability of **sulfaguanidine**'s various solid forms is a critical consideration. While **AH-II** is the thermodynamically stable polymorph at room temperature, **AH-I** demonstrates greater kinetic stability and is more resistant to hydration, which may make it a preferable form for certain pharmaceutical development pathways [1] [2].

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